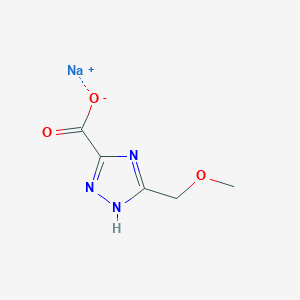
sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sodium salt of a methoxymethyl-substituted 1H-1,2,4-triazole-3-carboxylate. The methoxy group is a functional group consisting of a methyl group bound to oxygen . The 1H-1,2,4-triazole is a type of triazole, a class of azole compounds that consist of a five-membered ring of two carbon atoms and three nitrogen atoms.
Synthesis Analysis
While specific synthesis methods for this compound are not available, methoxy groups are often produced by methylation of alkoxides . Additionally, 1,2,4-triazoles can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy group and the 1H-1,2,4-triazole ring. Methoxy groups can act as electron-donating groups, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has shown that derivatives of sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate, such as the 6-(substituted methylene)penems, are extremely potent inhibitors of bacterial β-lactamases. These compounds have been identified as more potent synergists of amoxycillin than other known inhibitors, highlighting their significant potential in combating bacterial resistance to β-lactam antibiotics (Bennett et al., 1991).
Chemical Synthesis and Ring-chain Isomerism
The compound has been involved in studies exploring the synthesis and ring-chain isomerism of derivatives of N-amino-5-hydroxy-1,2,3-triazole-4-carboxylic acid. These studies have found that sodium salts of 4-substituted 1-amino-5-hydroxy-1,2,3-triazoles exhibit isomerism, with electron-donating substituents stabilizing the cyclic form, which could be of interest in the development of new pharmaceuticals (Rozin et al., 2001).
Ligands for Transition Metals
Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate derivatives have also been explored as new ligands for transition metals, demonstrating their versatility in the synthesis of complex organometallic compounds. These studies have shown that sodium methoxyde can react with diquaternary salts of 1,2,4-triazoles to yield monocationic heterocycles, which are of interest in catalysis and materials science (Guerret et al., 2000).
Energetic Materials
The compound has played a role in the development of nitrogen-rich energetic materials. For instance, the synthesis of new nitrogen-rich heterocyclic compounds for building 3D energetic metal complexes has been explored, highlighting the potential of such derivatives in the creation of materials with high thermal stability and low sensitivity to impact and friction (Yang et al., 2020).
Pharmaceutical Intermediates
Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate and its derivatives have been utilized in the synthesis of pharmaceutical intermediates. For example, the reduction of heterocyclic carboxylic acid esters with bis-methoxyethoxyaluminum hydride to yield valuable intermediates for pharmaceutical applications demonstrates the compound's utility in drug synthesis (Tan Bin, 2004).
Propiedades
IUPAC Name |
sodium;5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3.Na/c1-11-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRPEBDVRCDER-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989659-64-4 |
Source


|
| Record name | sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)


![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)



![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)



